Quantitative Dominance of AAMA Over GAMA in Human Urinary Excretion: A 10-Fold Difference
In a controlled human study with a single oral dose of deuterium-labelled acrylamide (d3-AA), the urinary excretion profile demonstrated that N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the quantitatively dominant metabolite. After 2 days, AAMA accounted for 52% of the total administered dose, whereas the secondary metabolite, N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), accounted for only 5%. This establishes AAMA as the primary and most abundant urinary biomarker for acrylamide exposure in humans [1].
| Evidence Dimension | Urinary excretion as percentage of total administered dose after 2 days |
|---|---|
| Target Compound Data | 52% of total dose |
| Comparator Or Baseline | GAMA: 5% of total dose |
| Quantified Difference | 10.4-fold higher excretion for AAMA (52% vs. 5%) |
| Conditions | Single oral dose of 1 mg deuterium-labelled acrylamide (d3-AA) in a healthy male volunteer; urine collected for 46 hours; analysis via LC-ESI-MS/MS |
Why This Matters
For procurement, this quantifies that AAMA is the most abundant and analytically accessible biomarker, ensuring higher detection sensitivity and reliability in human biomonitoring studies compared to any other mercapturic acid metabolite.
- [1] Boettcher MI, Bolt HM, Drexler H, Angerer J. Excretion of mercapturic acids of acrylamide and glycidamide in human urine after single oral administration of deuterium-labelled acrylamide. Arch Toxicol. 2006;80(2):55-61. doi: 10.1007/s00204-005-0011-y. View Source
